Ethyl uridine triphosphate
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C11H19N2O15P3 |
|---|---|
Molekulargewicht |
512.19 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O15P3/c1-2-24-29(18,19)27-31(22,23)28-30(20,21)25-5-6-8(15)9(16)10(26-6)13-4-3-7(14)12-11(13)17/h3-4,6,8-10,15-16H,2,5H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H,12,14,17)/t6-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
VBLILPGVFNLIGX-PEBGCTIMSA-N |
Isomerische SMILES |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Kanonische SMILES |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Herkunft des Produkts |
United States |
Synthetic Methodologies for Ethyl Uridine Triphosphate and Advanced Uridine Nucleotide Analogs
Chemical Synthesis Approaches for Ethyl Uridine (B1682114) Triphosphate (γ-Ethyl UTP)
Ethyl uridine triphosphate (γ-Ethyl UTP), also known as gamma-ethyl uridine triphosphate, is an analog of uridine 5'-triphosphate (UTP) where an ethyl group is attached to the terminal (gamma) phosphate (B84403). This modification can influence the molecule's interaction with enzymes and receptors.
The synthesis of γ-ethyl UTP is achieved through a condensation reaction between the gamma-phosphate group of UTP and ethanol. This type of reaction is a common strategy for modifying the phosphate chain of nucleotides. Generally, these reactions require an activating agent to facilitate the formation of the phosphoester bond.
One established method for modifying the γ-phosphate of nucleoside triphosphates involves the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), in an aqueous solution. rsc.orgjst.go.jp This reagent activates the terminal phosphate, making it susceptible to nucleophilic attack by an alcohol, in this case, ethanol. The reaction proceeds by mixing the nucleoside triphosphate with the activating agent, followed by the addition of the alcohol. rsc.org This approach is advantageous as it can often be performed in aqueous environments, which is beneficial for the solubility of the highly charged nucleotide triphosphates. uni-muenchen.de
The synthesis of nucleoside triphosphates and their analogs presents a significant chemical challenge due to the multiple hydroxyl groups on the sugar moiety (2', 3', and 5') and reactive sites on the nucleobase. nih.gov Achieving regioselective phosphorylation at the 5'-hydroxyl group is crucial.
Historically, direct phosphorylation with agents like phosphorus oxychloride (POCl₃) lacked regioselectivity, leading to a mixture of products. sci-hub.se To overcome this, protecting groups are often employed to block the other hydroxyl groups, directing the phosphorylation to the desired 5' position. However, this adds extra steps to the synthesis for protection and deprotection. nih.gov
More advanced one-pot synthesis protocols have been developed to circumvent the need for protecting groups. nih.gov One such method utilizes a phosphitylating reagent that selectively reacts with the 5'-hydroxyl group of an unprotected nucleoside. This is followed by in situ oxidation and subsequent reaction with pyrophosphate to form the triphosphate chain. nih.gov Another strategy involves enzymatic phosphorylation, which offers high regioselectivity. Kinases, for example, can specifically phosphorylate the 5' position of nucleosides. sci-hub.se However, for analogs, the efficiency of enzymatic methods can be variable. Chemical methods that offer high regioselectivity without the need for extensive protection and deprotection steps are therefore highly valuable in the synthesis of novel nucleoside analogs. nih.govumich.edu
Synthesis of Uridine Triphosphate Analogs with Nucleobase Modifications
Modifying the nucleobase of UTP can lead to analogs with unique properties, useful for a variety of applications in molecular biology and biotechnology.
5-Ethynyl-UTP (5-EUTP) is a UTP analog where an ethynyl (B1212043) group is attached to the C5 position of the uracil (B121893) base. This modification provides a "handle" for further chemical modification via click chemistry. pnas.orgbaseclick.eu
The synthesis of 5-EUTP typically starts from 5-iodo-uridine. pnas.org A Sonogashira coupling reaction is employed to introduce the ethynyl group, using a palladium catalyst and a copper(I) co-catalyst to couple the 5-iodo-uridine with an alkyne source like trimethylsilylacetylene. pnas.org Following the coupling, the silyl (B83357) protecting group is removed, and the resulting 5-ethynyluridine (B57126) is then converted to the triphosphate. This is generally achieved by phosphorylation at the 5'-hydroxyl group, often using phosphorus oxychloride in trimethyl phosphate, followed by reaction with pyrophosphate. nih.govresearchgate.net The resulting 5-EUTP can be enzymatically incorporated into RNA by polymerases, allowing for the introduction of alkyne groups into transcripts for subsequent labeling. baseclick.eu
A similar strategy has been used to synthesize 5-ethynyl-2'F-ANA UTP, which contains both a modified sugar and nucleobase. rsc.org
UTP analogs with aminopropyl or mercaptoethyl groups at the C5 position of the uracil base introduce reactive primary amine or thiol functionalities, respectively. nih.gov These groups can be used for cross-linking or attaching other molecules.
The synthesis of 5-(3-aminopropyl)uridine 5′-triphosphate begins with the coupling of a protected propargylamine (B41283) to 5-iodouridine. nih.gov The alkyne is then reduced to an alkane, for example, through hydrogenation. nih.gov The protected nucleoside is subsequently converted to the triphosphate, typically using phosphorus oxychloride in trimethyl phosphate. nih.govresearchgate.net Finally, the protecting group on the amine is removed to yield the desired product. nih.gov
Similarly, 5-(2-mercaptoethyl)uridine 5′-triphosphate can be synthesized, often with the thiol group protected as a disulfide during the triphosphate formation and then deprotected for use. nih.govresearchgate.net These analogs have been shown to be substrates for RNA polymerases, enabling the synthesis of functionally modified RNA. nih.govresearchgate.net
Modification at the N4 position of the uracil ring can produce potent and selective agonists for P2Y receptors. nih.govacs.org The synthesis of N4-alkyloxyimino derivatives of UTP involves the introduction of an alkyloxyimino group at the N4 position of the pyrimidine (B1678525) ring.
These derivatives are synthesized from UTP. acs.org Extended N4-(3-arylpropyl)oxy derivatives have been created, demonstrating that this position can tolerate significant steric bulk while retaining biological activity. nih.gov These modifications have been used to develop fluorescent probes by attaching fluorophores to the extended alkyloxyimino group. nih.govacs.org The synthetic route allows for the creation of a diverse range of analogs with modulated potency and selectivity for different P2Y receptor subtypes. nih.gov
Other Uracil Ring Substitutions
One common approach involves introducing substituents at the C5 position of the uracil ring. For instance, 5-(3-aminopropyl)uridine 5′-triphosphate, which incorporates a primary amine via a propyl linker, has been synthesized. nih.gov The synthesis begins with the coupling of protected propargylamine to 5-iodouridine, followed by hydrogenation to reduce the alkyne to an alkane. The resulting modified nucleoside is then converted to its 5'-triphosphate form using phosphorus oxychloride (POCl₃) in trimethyl phosphate. nih.gov Deprotection of the amine yields the final product. nih.gov A similar strategy can be used to create a thiol-functionalized analog, 5-(2-mercaptoethyl)uridine 5′-triphosphate. nih.gov
Another site for modification is the N4 position. Extended N⁴-(3-arylpropyl)oxy derivatives of UTP have been synthesized to serve as potent agonists for P2Y receptors. acs.org These syntheses demonstrate that functionalized chains can be attached to the N4 position, allowing for the introduction of reporter groups like fluorophores. acs.org Modifications at the C2 and C4 positions have also been explored. For example, 2-thiouridine (B16713) 5'-triphosphate and 4-thiouridine (B1664626) 5'-triphosphate have been synthesized and studied for their differential effects on P2Y₂ and P2Y₄ receptors. nih.gov The synthesis of these thio-substituted analogs often involves standard phosphorylation methods starting from the corresponding modified nucleoside. nih.govnih.gov
Table 1: Examples of Uracil Ring-Substituted UTP Analogs
| Position of Substitution | Substituent Group | Synthetic Precursor | Phosphorylation Method | Reference |
|---|---|---|---|---|
| C5 | 3-Aminopropyl | 5-(3-Trifluoroacetamidopropyl)uridine | POCl₃ in trimethyl phosphate | nih.gov |
| C5 | 2-Mercaptoethyl | 5-(2-Mercaptoethyl)uridine | POCl₃ in trimethyl phosphate | nih.gov |
| N4 | 3-Phenylpropyloxy | N⁴-(3-phenylpropyl)oxy-uridine | Not specified | acs.org |
| C2 | Thio | 2-Thiouridine | POCl₃, proton sponge, PO(OMe)₃ | nih.govnih.gov |
| C4 | Thio | 4-Thiouridine | POCl₃, proton sponge, PO(OMe)₃ | nih.gov |
Synthesis of Uridine Triphosphate Analogs with Ribose Moiety Modifications
Altering the ribose sugar of UTP is a fundamental approach to creating analogs with enhanced stability, specific conformational preferences, or altered substrate suitability for polymerases. These modifications can profoundly impact the biological activity of the nucleotide.
2'-Deoxy-2'-Fluoro and 2'-Deoxy-2'-Amino Derivatives
The introduction of fluorine or an amino group at the 2'-position of the ribose ring significantly influences the sugar's pucker and its interaction with enzymes.
2'-Deoxy-2'-fluoro derivatives (2'-F-dUTP) are notable for their increased metabolic stability. A common synthetic strategy involves the treatment of 2,2'-anhydrouridine (B559692) with hydrogen fluoride, which opens the anhydro ring to introduce the fluorine atom at the 2' position. mdpi.com The resulting 2'-deoxy-2'-fluorouridine (B118953) can then be phosphorylated to the triphosphate. This analog has been shown to be a substrate for E. coli RNA polymerase, particularly when manganese ions are used as the divalent cation instead of magnesium. nih.gov These fluorinated nucleotides are often used in the synthesis of aptamers, which are RNA or DNA molecules that bind to specific targets. trilinkbiotech.com
2'-Deoxy-2'-amino derivatives (2'-amino-dUTP) introduce a basic functional group onto the sugar moiety. A highly efficient synthesis starts from uridine and proceeds through a 2,2'-anhydrouridine intermediate. nih.govtandfonline.com This intermediate is opened with sodium azide (B81097) (NaN₃) to yield 2'-azido-2'-deoxyuridine. nih.gov The azido (B1232118) group is then reduced to an amine. The final step is the phosphorylation of the 2'-amino-2'-deoxyuridine (B559686) to its 5'-triphosphate form. nih.govtandfonline.com An alternative route involves protecting the 2'-amino group with a trifluoroacetyl group before phosphorylation to avoid side reactions. nih.gov These analogs have been instrumental in developing selective agonists for P2Y receptors. nih.gov
2'-O-Carbamoyl Modifications
The carbamoyl (B1232498) group is another modification at the 2'-position of the ribose. The synthesis of 2'-O-carbamoyl uridine triphosphate (UcmTP) has been achieved through a process that involves a mild acidic deprotection step. rsc.orgexlibrisgroup.com This analog has been successfully incorporated into RNA transcripts by T7 RNA polymerase, and the resulting modified RNA can serve as a template for reverse transcription, making it valuable for applications like RNA aptamer selection. rsc.orgexlibrisgroup.comresearchgate.net The synthesis and purification process yields the triphosphate product, which can be characterized by NMR and mass spectrometry. rsc.org
Conformationally Constrained Ribose Analogs
To study the impact of sugar conformation on biological activity, analogs with rigid ribose structures are synthesized. These conformationally locked nucleosides restrict the flexibility of the sugar ring, forcing it into a specific pucker (North or South).
One approach involves creating bicyclic structures. For example, nucleoside analogs built on a 2-oxabicyclo[3.1.0]hexane template have been synthesized. researchgate.net This scaffold is created from a suitable sugar precursor via a Simmons-Smith-type cyclopropanation reaction. researchgate.net The modified sugar is then coupled with a nucleobase, such as uracil, through glycosylation reactions to form the constrained nucleoside, which can subsequently be phosphorylated to the triphosphate. researchgate.net Another strategy uses a bicyclo[4.3.0]nonene core to create carbocyclic uridine analogs that mimic the ribose conformation. acs.org These synthetic routes allow for a systematic investigation of how a fixed sugar conformation affects receptor binding and enzymatic incorporation. nih.govresearchgate.net
Table 2: Research Findings on Ribose-Modified UTP Analogs
| Modification | Key Finding | Synthetic Approach | Application | Reference |
|---|---|---|---|---|
| 2'-Deoxy-2'-Fluoro | Can replace UTP as a substrate for E. coli RNA polymerase in the presence of Mn²⁺. | Opening of 2,2'-anhydrouridine with HF, followed by phosphorylation. | Aptamer synthesis, RNA stability. | mdpi.comnih.govtrilinkbiotech.com |
| 2'-Deoxy-2'-Amino | 2'-Amino-2'-deoxy-2-thioUTP is a highly potent and selective P2Y₂ receptor agonist. | Formation of a 2'-azido intermediate from 2,2'-anhydrouridine, followed by reduction and phosphorylation. | P2Y receptor probes. | nih.govtandfonline.com |
| 2'-O-Carbamoyl | Can be enzymatically incorporated into long RNA strands by T7 RNA polymerase. | Synthesis from a protected precursor followed by mild acidic deprotection. | RNA aptamer selection. | rsc.orgexlibrisgroup.com |
| Conformationally Constrained | The (S)-methanocarba modification (South conformation) is preferred by the P2Y₆ receptor. | Synthesis of bicyclic sugar scaffolds (e.g., bicyclo[3.1.0]hexane) followed by glycosylation and phosphorylation. | Probing receptor conformational requirements. | nih.govresearchgate.net |
Purification and Homogeneity Assessment Techniques in Analog Synthesis
The synthesis of nucleotide analogs typically results in a mixture of the starting materials, intermediates, and products with varying numbers of phosphate groups (mono-, di-, and triphosphate). Therefore, robust purification and analysis methods are critical to obtaining a homogeneous product.
Purification Techniques: Ion-exchange chromatography (IEC) is a primary method for purifying nucleotide triphosphates. dupont.com This technique separates molecules based on their net charge. Since triphosphates carry a greater negative charge than diphosphates, monophosphates, or unreacted nucleosides, they bind more strongly to an anion-exchange resin. dupont.compatsnap.com A salt gradient (e.g., ammonium (B1175870) bicarbonate or triethylammonium (B8662869) bicarbonate) is used to elute the compounds, with the highly charged triphosphate eluting at a higher salt concentration. nih.govacs.orgpatsnap.com Columns packed with DEAE-Sephadex or specialized polyacrylate-based microspheres are commonly used for this purpose. nih.govacs.orgpatsnap.com In some cases, purification is followed by desalting on a Sephadex G-10 column or by reverse-phase high-performance liquid chromatography (HPLC) for additional purification. nih.govacs.org
Homogeneity Assessment: Once purified, the homogeneity of the nucleotide analog must be assessed.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC, often using an ion-exchange column, is used to confirm the purity of the final product. It can effectively separate the triphosphate from any remaining mono- and diphosphate (B83284) impurities. dupont.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for analyzing phosphate-containing compounds. It provides distinct signals for the α, β, and γ phosphates in a triphosphate, confirming the structure and purity of the analog. rsc.orguw.edu.pl ¹H NMR is also used to confirm the structure of the nucleoside moiety. rsc.org
Mass Spectrometry (MS): Mass spectrometry, especially tandem MS, is a rapid and sensitive technique used to confirm the molecular weight of the synthesized analog. rsc.orguw.edu.pl It provides unambiguous identification of the reaction product. uw.edu.pl
The combination of these purification and analytical techniques is essential for ensuring that the nucleotide analog is of sufficient purity for use in biochemical and biological studies. frontiersin.orggoogle.comresearchgate.net
Biochemical Functions and Enzymatic Interactions of Ethyl Uridine Triphosphate Analogs
Substrate Specificity and Incorporation into Nucleic Acids
Modified nucleoside triphosphates, including analogs of Uridine (B1682114) triphosphate (UTP), are instrumental in molecular biology for probing nucleic acid structure and function. The ability of these analogs to be recognized and incorporated by polymerases is fundamental to their application.
Interactions with RNA Polymerases (e.g., T7 RNA Polymerase, Mammalian Cellular RNA Polymerases)
The bacteriophage T7 RNA polymerase (T7 RNAP) is widely used for in vitro transcription due to its high processivity and specificity. oup.com Research has shown that T7 RNAP can accommodate a variety of UTP analogs modified at the 5-position of the uracil (B121893) base. nih.govacs.org Analogs with hydrophobic groups, such as phenyl or isobutyl, as well as other modifications, have been tested as substrates for T7 RNAP. acs.org Many of these derivatives are incorporated into RNA transcripts with efficiencies comparable to that of natural UTP. nih.gov For instance, some 5-modified UTPs exhibit similar maximum reaction velocities (Vmax) to UTP, indicating that once bound, the insertion of the modified base does not significantly impede the elongation of the RNA transcript. acs.org
However, the efficiency of incorporation can vary depending on the specific modification and its position within the transcript. nih.gov While some analogs are readily incorporated at positions distant from the promoter, their inclusion near the promoter region can sometimes result in lower yields or aborted transcripts. nih.gov This suggests that the structural context of the transcription elongation complex influences the polymerase's tolerance for unnatural nucleotides. researchgate.net 5-Ethynyl-UTP (5-EUTP), an analog with a reactive alkyne group, is another example of a modified nucleotide that is efficiently incorporated by RNA polymerases during in vitro transcription, enabling post-transcriptional labeling of the synthesized RNA. baseclick.eu
| UTP Analog | Modification at 5-Position | Relative Transcription Efficiency (% of UTP) | Reference |
|---|---|---|---|
| 5-(3-aminopropyl)uridine 5′-triphosphate (UNH2) | -CH2-CH2-CH2-NH2 | 43% | oup.com |
| 5-(2-mercaptoethyl)uridine 5′-triphosphate (USH) | -CH2-CH2-SH | 4% | oup.com |
| 5-Phenyl-modified UTP | Phenyl | Similar Km and Vmax to UTP | acs.org |
| 5-Indolyl-modified UTP | Indolyl | Similar Km and Vmax to UTP | acs.org |
| 5-Ethynyl-UTP (5-EUTP) | Ethynyl (B1212043) | Efficiently incorporated | baseclick.eu |
Fidelity of Analog Incorporation in In Vitro Transcription Systems
The fidelity of transcription—the correct incorporation of nucleotides into the growing RNA chain as dictated by the DNA template—is critical for producing functional RNA molecules. When using nucleotide analogs, it is important to assess whether their presence increases the rate of misincorporation. The fidelity of incorporation can be influenced by both the specific analog and the RNA polymerase used. biorxiv.orgnih.gov
Studies on uridine analogs such as pseudouridine (B1679824) (Ψ) and N1-methyl-pseudouridine (m1Ψ) have shown that different polymerases exhibit varying error rates. biorxiv.orgnih.govbiorxiv.org Research on 5-methyluridine (m5U), which is structurally similar to 5-ethyluridine (B1619342), indicates that modifications at the C5 position may not significantly alter the fidelity of T7 RNA polymerase. nih.gov In these studies, the substitution error rates for RNA containing m5U were statistically similar to those for RNA containing the unmodified uracil base. nih.gov This suggests that the polymerase active site can accommodate such modifications without compromising the accuracy of base pairing with the template adenine (B156593).
Effects on Reverse Transcriptase Activity and cDNA Synthesis
After an analog is incorporated into an RNA transcript, the modified RNA is often used as a template for other enzymatic reactions, such as reverse transcription to produce complementary DNA (cDNA). The presence of modified bases can potentially interfere with the activity of reverse transcriptases.
Research has shown that the impact of a 5-position modification on reverse transcriptase activity can depend on its location within the RNA template. oup.com For example, when certain uridine analogs were present in the reverse transcription primer binding site, cDNA synthesis was significantly inhibited. oup.com However, when the template was redesigned to exclude the analogs from this specific region, the efficiency of reverse transcription was restored to levels comparable to that of an unmodified RNA template. oup.com Studies using RNA containing 5-methyluridine (m5U) found that this modification did not significantly alter the fidelity of M-MuLV or AMV reverse transcriptases, indicating that the enzyme could accurately read the modified base and incorporate the correct complementary deoxynucleotide. nih.gov
Roles in Nucleotide Metabolism Pathways in Research Contexts
In research settings, ethyl uridine and its phosphorylated forms can interact with the enzymes of cellular nucleotide metabolism. Understanding these interactions is key to their use as metabolic labels or probes.
Interplay with Uridine Salvage and De Novo Pyrimidine (B1678525) Synthesis Pathways
Cells synthesize pyrimidine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. microbenotes.com The de novo pathway builds the pyrimidine ring from simpler precursors like bicarbonate, glutamine, and aspartate. researchgate.net The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as uridine, that are recovered from the degradation of DNA and RNA. wikipedia.org
When introduced to cells, exogenous nucleoside analogs like ethyl uridine are typically processed by the salvage pathway. wikipedia.org The first step is the phosphorylation of the nucleoside to its monophosphate form. This reaction is catalyzed by uridine kinase (or uridine-cytidine kinase), which converts uridine to uridine monophosphate (UMP). wikipedia.orgresearchgate.net It is through this pathway that ethyl uridine would be converted into ethyl uridine monophosphate, subsequently entering the cell's nucleotide pool. The efficiency of this initial phosphorylation is a critical determinant of the analog's utility in metabolic labeling studies. In contrast, the de novo pathway is primarily regulated by the intracellular concentrations of UTP and CTP, which act as feedback inhibitors. researchgate.net
Interactions with Nucleotide Kinases and Pyrophosphorylases
Following the initial phosphorylation by uridine kinase, subsequent phosphorylation steps are required to convert the monophosphate analog into its active triphosphate form. These reactions are carried out by other nucleotide kinases. researchgate.net UMP/CMP kinase catalyzes the phosphorylation of UMP to uridine diphosphate (B83284) (UDP), and nucleoside diphosphate kinase (NDPK) completes the process by converting UDP to Uridine triphosphate (UTP). wikipedia.org These kinases would be responsible for the sequential phosphorylation of ethyl uridine monophosphate to ethyl uridine diphosphate and finally to Ethyl uridine triphosphate.
Once formed, this compound can interact with other enzymes that use UTP as a substrate. One such class of enzymes is pyrophosphorylases, for example, UDP-glucose pyrophosphorylase (UGPase). creative-enzymes.com This enzyme catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose, a key precursor for glycogen (B147801) synthesis. creative-enzymes.comnih.gov The specificity of UGPase for UTP is high, and modifications to the uracil base, such as the addition of an ethyl group, could influence its recognition and activity as a substrate. nih.gov
| Enzyme | Abbreviation | Function in Salvage Pathway | Potential Role in Ethyl Uridine Metabolism |
|---|---|---|---|
| Uridine Kinase / Uridine-Cytidine Kinase | UCK / UCK2 | Phosphorylates uridine to UMP. researchgate.net | Catalyzes the initial phosphorylation of ethyl uridine to ethyl uridine monophosphate. |
| UMP/CMP Kinase | CMPK | Phosphorylates UMP to UDP. wikipedia.org | Phosphorylates ethyl uridine monophosphate to its diphosphate form. |
| Nucleoside Diphosphate Kinase | NDPK | Phosphorylates UDP to UTP. wikipedia.org | Converts ethyl uridine diphosphate to this compound. |
| UDP-glucose Pyrophosphorylase | UGPase | Converts UTP and glucose-1-phosphate to UDP-glucose. creative-enzymes.com | Potential interaction with this compound as a substrate analog. |
Function as an Energy Source or Activator in Specific In Vitro Metabolic Reactions
Uridine triphosphate (UTP) and its analogs, including 5-alkyl derivatives like this compound, can serve as energy sources or activators in various metabolic reactions, similar to the well-established role of adenosine (B11128) triphosphate (ATP). wikipedia.orgkhanacademy.org While ATP is the primary energy currency in most cellular processes, UTP provides energy for specific biosynthetic pathways. reddit.com The energy is stored in the high-energy phosphoanhydride bonds linking the phosphate (B84403) groups. khanacademy.org Hydrolysis of these bonds releases a significant amount of free energy, which can be coupled to drive endergonic reactions.
In carbohydrate metabolism, UTP is a crucial activator. For instance, UTP activates glucose-1-phosphate to form UDP-glucose, a key intermediate in glycogen synthesis. This reaction is catalyzed by UDP-glucose pyrophosphorylase. While direct studies on this compound in this context are limited, the fundamental mechanism of uridylation is expected to be similar, where the uridyl group is transferred to a substrate, activating it for subsequent biochemical transformations.
The energetic equivalence of the phosphoanhydride bonds in UTP and ATP suggests that UTP analogs could potentially fuel ATP-dependent enzymatic reactions, although the efficiency and specificity would depend on the particular enzyme's ability to recognize and hydrolyze the analog. Research on various nucleoside triphosphates has shown that while ATP is the preferred substrate for many kinases and ATPases, other NTPs can sometimes be utilized, albeit with lower efficiency.
| Enzyme Class | General Function | Potential Role of this compound |
| Glycosyltransferases | Synthesis of polysaccharides and glycoconjugates | May act as a donor of an activated ethyl-uridine monophosphate-sugar moiety. |
| Kinases | Phosphorylation of substrates | Could potentially serve as a phosphate donor, depending on enzyme specificity. |
| ATPases | Hydrolysis of ATP to drive cellular processes | May be hydrolyzed to provide energy, though likely less efficiently than ATP. |
This table illustrates the potential roles of this compound based on the known functions of UTP in metabolic reactions. Specific experimental data for this compound is currently limited.
Modulation of Enzyme Activities Beyond Nucleic Acid Synthesis
Beyond their role as substrates for polymerases, uridine triphosphate analogs can modulate the activity of various enzymes through allosteric regulation. Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, inducing a conformational change that either activates or inhibits the enzyme's catalytic activity.
Research on ribonucleotide reductase (RR), a key enzyme in DNA synthesis, has demonstrated that nucleoside triphosphate analogs can act as allosteric effectors. nih.gov For example, studies have shown that modifications at the 5-position of the uracil base can influence the binding and regulatory effects of these molecules. nih.gov While direct evidence for this compound is scarce, findings on other 5-alkyl-uridine derivatives suggest a potential for such interactions.
The following table summarizes potential enzymatic activities that could be modulated by this compound, based on studies with related nucleotide analogs.
| Enzyme | Function | Potential Modulatory Effect of this compound |
| Ribonucleotide Reductase | Catalyzes the formation of deoxyribonucleotides from ribonucleotides. | May act as an allosteric regulator, influencing substrate specificity or overall activity. nih.gov |
| Multidrug Resistance-Associated Protein (MRP) | An ATP-binding cassette (ABC) transporter involved in drug efflux. | Pyrimidine nucleoside triphosphates have been shown to have little effect on the ATPase activity of MRP, suggesting that this compound may not be a significant modulator. nih.gov |
This table provides a summary of potential enzyme modulation by this compound based on existing research on similar compounds. Further investigation is needed to confirm these specific interactions.
Molecular Mechanisms and Receptor Mediated Signaling of Ethyl Uridine Triphosphate Analogs
Agonistic and Antagonistic Activities at Purinergic Receptors (P2Y Subtypes)
Ethyl uridine (B1682114) triphosphate analogs, particularly those with modifications at the C4 position of the uracil (B121893) ring, primarily exhibit agonistic activity at the P2Y2, P2Y4, and P2Y6 receptors. These receptors are naturally activated by endogenous nucleotides like UTP and uridine diphosphate (B83284) (UDP). The introduction of an N⁴-alkyloxyimino group, such as an ethoxyimino group, preserves and in some cases modulates the agonist properties of the parent UTP molecule. These analogs function by binding to the receptor and inducing a conformational change that initiates intracellular signaling cascades. Currently, the literature focuses on the agonistic properties of these compounds, with limited information available on any antagonistic activities at P2Y subtypes.
The specificity and potency of ethyl uridine triphosphate analogs are determined by the nature of the chemical modification and the specific P2Y receptor subtype. Research into a series of N⁴-alkyloxyimino-UTP derivatives has shown that these compounds can act as potent agonists at human P2Y2, P2Y4, and P2Y6 receptors. Their activity is typically measured by their ability to stimulate phospholipase C (PLC), leading to an increase in intracellular calcium.
The potency, represented by the EC₅₀ value (the concentration at which the analog elicits a half-maximal response), varies across the receptor subtypes. For instance, the N⁴-ethoxyimino-UTP analog demonstrates potent agonism at all three receptors. Structure-activity relationship (SAR) studies indicate that the length of the alkyloxy chain influences both potency and selectivity. While shorter chains like ethoxy and propoxy yield potent agonists, the receptors can tolerate even larger groups at this position, suggesting a degree of structural flexibility in the ligand-binding pocket. nih.govnih.gov
| Compound | P2Y2 EC₅₀ (nM) | P2Y4 EC₅₀ (nM) | P2Y6 EC₅₀ (nM) |
|---|---|---|---|
| UTP (endogenous agonist) | 26 | 80 | >10,000 |
| N⁴-methoxyimino-UTP | 14 | 15 | 32 |
| N⁴-ethoxyimino-UTP | 17 | 19 | 41 |
| N⁴-propoxyimino-UTP | 16 | 14 | 42 |
The binding of UTP and its analogs to P2Y receptors occurs within a binding pocket formed by the transmembrane (TM) helices of the receptor. guidetopharmacology.org While crystal structures for these specific analog-receptor complexes are not yet available, molecular modeling and mutagenesis studies provide significant insights into the binding mechanism.
The negatively charged triphosphate chain of the nucleotide is crucial for anchoring the ligand to the receptor. It is widely accepted that conserved positively charged arginine (Arg) and lysine (B10760008) (Lys) residues within the transmembrane helices (specifically TM3, TM5, TM6, and TM7) form electrostatic interactions with the phosphate (B84403) groups. nih.gov
The uracil base contributes to binding specificity. For N⁴-alkyloxyimino analogs, the modification at the C4 position extends into a region of the binding pocket that is structurally permissive. nih.govnih.govnih.gov Docking studies of related N⁴-alkoxycytidine derivatives at the P2Y4 receptor suggest that this modification creates interactions within the extracellular loops and the upper parts of the TM helices. nih.gov The ability of P2Y2, P2Y4, and P2Y6 receptors to accommodate various N⁴-alkyloxyimino groups, including ethoxy and larger substituents, without a significant loss of potency indicates that this part of the ligand projects towards the extracellular space or a non-restrictive part of the binding site. nih.govnih.gov This distal modification site allows for the attachment of larger functional groups, such as fluorophores, without disrupting the core interactions necessary for receptor activation. nih.govnih.gov
Interactions with Other Cellular Receptors and Signaling Pathways
The available scientific literature on this compound analogs, specifically the N⁴-alkyloxyimino derivatives, focuses predominantly on their activity and selectivity profiles across the P2Y2, P2Y4, and P2Y6 receptor subtypes. There is currently a lack of specific research data detailing the agonistic or antagonistic interactions of these particular compounds with other classes of cellular receptors, such as other P2Y subtypes, P2X receptors, or adenosine (B11128) receptors. Therefore, the cross-reactivity and potential for modulating other signaling pathways remain an area for future investigation.
Intracellular Signal Transduction Cascades Modulated by Analogs
The P2Y2, P2Y4, and P2Y6 receptors belong to the subfamily of P2Y receptors that couple primarily to the Gq/11 family of heterotrimeric G proteins. unc.edunih.govresearchgate.net Activation of these receptors by this compound analogs initiates a well-defined intracellular signaling cascade.
Upon agonist binding, the receptor undergoes a conformational change that activates the associated Gq protein. The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). nih.govupstate.edu PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov
IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.gov This rapid increase in intracellular Ca²⁺ concentration is a key signaling event that mediates many of the cellular responses associated with P2Y receptor activation. The DAG produced remains in the cell membrane, where it activates protein kinase C (PKC), another important signaling enzyme that phosphorylates various downstream target proteins, further propagating the signal. nih.gov Studies on N⁴-alkyloxyimino derivatives confirm that these analogs potently stimulate this PLC-mediated pathway, consistent with the canonical signaling mechanism of the P2Y2, P2Y4, and P2Y6 receptors. nih.govnih.gov
Applications of Ethyl Uridine Triphosphate Analogs in Molecular Biology and in Vitro Research
RNA Labeling and Imaging Techniques Utilizing Analogs
The ability to specifically label and visualize nascent RNA transcripts against the vast background of pre-existing RNA is crucial for understanding gene expression dynamics. Ethynyluridine-based analogs have revolutionized this field by coupling enzymatic incorporation with highly specific chemical ligation.
A cornerstone technique for studying nascent RNA involves the metabolic labeling of cells with 5-ethynyluridine (B57126) (EU), a uridine (B1682114) analog. nih.govpnas.org Once taken up by cells, EU is processed through the pyrimidine (B1678525) salvage pathway and converted into its triphosphate form, 5-ethynyluridine-5'-triphosphate (EUTP). lumiprobe.comresearchgate.net This analog is an effective substrate for cellular RNA polymerases I, II, and III, which incorporate it into newly transcribed RNA in place of the natural nucleotide, UTP. pnas.orglumiprobe.com
The key to this method's power lies in the detection of the incorporated EU. The ethynyl (B1212043) group—a terminal alkyne—serves as a chemical handle for a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govpnas.orgnih.gov EU-labeled RNA can be detected by ligating it to a small probe molecule containing an azide (B81097) group, such as a fluorescent dye (e.g., Alexa Fluor azides) or biotin. nih.govfishersci.com This approach offers significant advantages over older methods that use 5-bromouridine (B41414) (BrU), as the small size of the azide probes allows for better tissue penetration and the click reaction itself is rapid, highly sensitive, and produces very low background signal. nih.govpnas.orglumiprobe.com Conveniently, EU is not significantly incorporated into DNA, making it a specific label for transcription. nih.govbiorxiv.org
The quantitative nature of EU labeling provides a powerful tool for assessing the dynamics of the transcriptome. The intensity of the fluorescent signal generated after click chemistry is directly proportional to the amount of EU incorporated, which in turn reflects the level of active transcription. pnas.orglumiprobe.com This allows researchers to estimate and compare global transcription rates between different cell types, tissues, or experimental conditions. nih.govpnas.orglumiprobe.com
Furthermore, this technique is exceptionally well-suited for studying RNA stability and turnover through pulse-chase experiments. nih.gov In this experimental design, cells are briefly exposed to EU (the "pulse"), leading to the labeling of all RNA transcripts synthesized during that period. The EU-containing medium is then replaced with normal medium (the "chase"), and the cells are monitored over time. By fixing and imaging cells at various time points during the chase, researchers can measure the rate at which the fluorescent signal diminishes. nih.gov This decay in fluorescence corresponds directly to the degradation of the labeled RNA population, providing a global measurement of RNA turnover rates within the cell. nih.govresearchgate.net
Development of Molecular Probes for Receptor and Enzyme Studies
Beyond global RNA analysis, modified uridine triphosphates are engineered into sophisticated molecular probes to investigate specific protein-nucleotide interactions. By attaching fluorescent labels or affinity tags, these analogs can be used to visualize, characterize, and isolate specific receptors and enzymes that bind UTP or related molecules.
Directly attaching a fluorophore to a UTP analog creates a probe that can report on its binding environment, enabling the study of nucleotide-binding proteins like P2Y receptors. acs.org For instance, a series of UTP derivatives featuring an N⁴-(3-arylpropyloxy) extension were synthesized and conjugated to fluorescent dyes such as Alexa Fluor 488 and BODIPY 630/650. acs.org These fluorescent agonists were instrumental in characterizing the activity and potency at human P2Y₂, P2Y₄, and P2Y₆ receptors through cell-based phospholipase C stimulation assays. acs.org The fluorescence allows for direct visualization and quantification of receptor binding and activation, providing a tool for which few radioligands are available. acs.org Other commercially available probes, such as Fluorescein-12-UTP, are widely used to generate fluorescently labeled RNA for applications like in situ hybridization. revvity.com
| Analog Name/Class | Fluorophore | Application | Reference |
|---|---|---|---|
| N⁴-alkoxy UTP derivative | BODIPY 630/650 | Fluorescent agonist for studying P2Y₂, P2Y₄, and P2Y₆ receptors. | acs.org |
| N⁴-alkoxy UTP derivative | Alexa Fluor 488 | Fluorescent agonist for P2Y receptor characterization. | acs.org |
| Fluorescein-12-UTP | Fluorescein | Enzymatic labeling of RNA probes for in situ hybridization. | revvity.com |
| 5-(1,7-octadinyl)uridine triphosphate (ODUTP) | (Post-labeling via click chemistry) | Introduction of a clickable alkyne for posttranscriptional fluorescent labeling of RNA. | rsc.org |
To identify and isolate unknown nucleotide-binding proteins, researchers employ affinity probes. These UTP analogs are equipped with a reactive or binding moiety that can permanently link the probe to its target protein. A prime example is the photoaffinity probe P³-(4-azidoanilido)uridine 5'-triphosphate (AAUTP). cornell.edu This molecule contains a photo-reactive azido (B1232118) group. When introduced to a biological sample, such as endoplasmic reticulum vesicles, and exposed to UV light, the probe covalently cross-links to the binding sites of proteins that recognize uridine nucleotides or UDP-sugars. cornell.edu Because the probe is membrane-impermeant, it can also be used to determine the topological orientation of the binding site (cytoplasmic or lumenal). cornell.edu Other strategies involve synthesizing UTP analogs with functional groups like primary amines or thiols, which can be used as handles for affinity chromatography. nih.govinterchim.fr
In Vitro Selection and Evolution of Nucleic Acids (SELEX)
The Systematic Evolution of Ligands by EXponential enrichment (SELEX) is a powerful combinatorial method used to isolate functional DNA or RNA sequences, known as aptamers, that bind to specific targets with high affinity. frontiersin.orgnih.gov The functional potential of these aptamers can be greatly expanded by using modified nucleotides during the selection process. frontiersin.orgmdpi.com
Incorporating analogs of uridine triphosphate into the initial RNA library introduces novel chemical functionalities (e.g., amino or thiol groups) that are not present in natural nucleic acids. nih.gov These new functional groups can participate in unique binding interactions with the target molecule, potentially leading to the selection of aptamers with higher affinity, greater specificity, or enhanced stability compared to those made of only natural nucleotides. frontiersin.orgmdpi.com
For a modified nucleotide to be useful in SELEX, it must be efficiently incorporated into RNA by a polymerase (like T7 RNA polymerase) during the transcription step, and the resulting modified RNA must serve as a viable template for a reverse transcriptase to generate cDNA in the amplification step. nih.govnih.govnih.gov Researchers have synthesized and tested various UTP analogs for this purpose, including 5-(3-aminopropyl)uridine triphosphate (UNH₂) and 5-(2-mercaptoethyl)uridine triphosphate (USH). nih.gov Studies showed that while these analogs were incorporated less efficiently than natural UTP, they produced sufficient quantities of modified RNA to proceed with selection, and the resulting transcripts could be successfully reverse transcribed. nih.gov A "click-SELEX" approach has also been developed, in which an ethynyl-modified deoxyuridine is incorporated into a DNA library and subsequently functionalized with various molecules via click chemistry before the selection process begins. frontiersin.orgtandfonline.com
| UTP Analog | Enzyme | Key Finding | Reference |
|---|---|---|---|
| 5-(3-aminopropyl)uridine triphosphate (UNH₂) | T7 RNA Polymerase | Transcription efficiency was 43% of that with natural UTP. The resulting RNA was a good substrate for reverse transcriptase. | nih.gov |
| 5-(2-mercaptoethyl)uridine triphosphate (USH) | T7 RNA Polymerase | Transcription efficiency was 29% of that with natural UTP. The resulting RNA was a viable, though less efficient, substrate for reverse transcriptase. | nih.gov |
| 4'-thioUTP | T7 RNA Polymerase & Reverse Transcriptase | Was successfully prepared and showed utility for both the in vitro transcription and reverse transcription steps required for SELEX. | nih.gov |
| 2'-amino-2'-deoxyuridine (B559686) triphosphate | T7 RNA Polymerase | Frequently used in SELEX to generate nuclease-resistant RNA aptamers. | nih.govnih.gov |
Expanding RNA Structural and Functional Diversity with Modified Building Blocks
The functional repertoire of natural RNA is limited by the chemistry of its four standard nucleotide bases. The enzymatic incorporation of modified nucleotides, such as UTP analogs, into RNA transcripts provides a direct method for expanding this chemical diversity. nih.gov Analogs of UTP featuring modifications at the C5 position of the uracil (B121893) base are particularly well-tolerated by RNA polymerases, such as T7 RNA polymerase. rsc.org
Researchers have successfully synthesized and incorporated UTP analogs carrying novel functional groups, including primary amines and mercapto groups, into RNA transcripts. mdpi.com For instance, 5-(3-aminopropyl)uridine triphosphate and 5-(2-mercaptoethyl)uridine triphosphate have been shown to be effective substrates for T7 RNA polymerase, generating modified RNA transcripts. pnas.orgnih.gov Similarly, 5-ethynyl-UTP (5-EUTP) can be enzymatically incorporated into RNA, introducing an alkyne group that can be used for post-transcriptional modification via "click chemistry". jenabioscience.combaseclick.eu Another example is a diazirine-modified uridine triphosphate (UDzTP), which, despite its bulky nature, is accepted by T7 RNA polymerase and can be used to create photo-crosslinkable RNA probes to identify RNA-binding proteins. rsc.orgrsc.org
The ability to introduce these functionalities allows for the creation of RNA molecules with novel structural and catalytic properties, far exceeding the capabilities of their natural counterparts. nih.gov
Selection of Aptamers with Novel Binding or Catalytic Properties
The generation of modified RNA libraries is the first step in the process of in vitro selection, or SELEX (Systematic Evolution of Ligands by Exponential Enrichment), to isolate aptamers. Aptamers are nucleic acid molecules engineered to bind to specific target molecules with high affinity and specificity. By using UTP analogs during the transcription step of SELEX, aptamers can be selected that possess functional groups not found in nature, enhancing their binding capabilities. mdpi.com
For example, hydrophobic modifications on dUTP have been used to select DNA aptamers against targets like thrombin and fibrinogen. frontiersin.org The introduction of amino groups via analogs like 5-(3-aminopropyl) uridine has been used to generate RNA aptamers against ATP. frontiersin.org These modified nucleotides provide novel opportunities for molecular recognition, such as new hydrogen bonding interactions, metal coordination sites, or nucleophilic groups that can facilitate binding and even catalysis. mdpi.com The resulting aptamers, sometimes called "SOMAmers" (Slow Off-Rate Modified Aptamers), often exhibit dramatically improved success rates in binding a wide range of protein targets compared to unmodified nucleic acids.
| UTP Analog | Polymerase Compatibility | Application Highlight |
| 5-(3-Aminopropyl)uridine triphosphate | T7 RNA Polymerase | Selection of RNA aptamers against ATP. frontiersin.org |
| 5-(1-pentinyl)-2′-deoxyuridine triphosphate | Not specified | Selection of DNA aptamers against thrombin. frontiersin.org |
| 5-Ethynyl-UTP (5-EUTP) | T7 RNA Polymerase | Post-transcriptional labeling of RNA via click chemistry for imaging or crosslinking. nih.govbaseclick.eu |
| Diazirine-modified UTP (UDzTP) | T7 RNA Polymerase | Creation of photo-crosslinkable RNA to identify RNA-protein interactions. rsc.orgrsc.org |
| 5-Fluorouridine (B13573) triphosphate | In vitro transcription | Used to produce 5-fluorouracil-substituted tRNAs that act as powerful inhibitors of pseudouridine (B1679824) synthases. oup.com |
Investigating DNA and RNA Synthesis and Repair Mechanisms
Modified nucleotides are crucial tools for dissecting the intricate molecular mechanisms of DNA and RNA synthesis and repair. rsc.org By replacing standard nucleotides with analogs, researchers can probe the limits of polymerase fidelity, identify key interactions within the enzyme active site, and track the dynamics of nucleic acid synthesis in real-time.
Incorporation into DNA for Replication and Repair Pathway Studies
The deoxy-analog of 5-ethynyl-UTP, known as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is widely used to study DNA synthesis and repair. wikipedia.org EdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA by cellular polymerases. nih.govbaseclick.eu Its key feature is a terminal alkyne group, which allows for highly specific and efficient labeling via a copper-catalyzed "click" reaction with a fluorescent azide. pnas.orgwikipedia.org This enables sensitive, high-resolution visualization of DNA replication in cells and tissues without the need for DNA denaturation, a significant advantage over older methods like BrdU incorporation. pnas.orgroyalsocietypublishing.org
This technique has been instrumental in identifying sites of DNA synthesis associated with repair. nih.gov For instance, studies have shown that EdU itself can be recognized and removed from the genome by the nucleotide excision repair (NER) pathway, a surprising finding that demonstrates how the cellular machinery can identify even subtly modified bases. pnas.org The incorporation of EdU and its subsequent detection provide a direct readout of repair-associated DNA synthesis, offering insights into the mechanisms that maintain genome stability. pnas.orgnih.gov
Probing Enzyme-Nucleic Acid Interactions and Substrate Recognition
The ability of a DNA or RNA polymerase to accept a modified nucleotide as a substrate provides valuable information about the enzyme's active site and its recognition mechanisms. rsc.orgasm.org Studies with various C5-modified pyrimidine analogs show that polymerases can be quite permissive, though the efficiency of incorporation often depends on the size and chemical nature of the modification. rsc.orgmdpi.com
For example, the presence of an ethynyl group on dU (in place of thymine's methyl group) can be tolerated by bacterial RNA polymerases, partially restoring transcription activity that is lost when an unmodified uracil is present in the DNA template. asm.org This suggests the ethynyl group can mimic some interactions of the natural methyl group. asm.org Conversely, bulkier groups can block transcription or replication. asm.org By systematically testing a series of analogs, researchers can map the steric and chemical constraints of a polymerase's active site. rsc.org These studies are fundamental to understanding how polymerases maintain high fidelity and how they interact with damaged or non-standard bases during synthesis and repair. rsc.org
Research in Glycogen (B147801) Synthesis and Carbohydrate Metabolism Pathways
Uridine triphosphate (UTP) plays an indispensable role in carbohydrate metabolism, acting as an energy source and an activator for sugar molecules. baseclick.eu Its most prominent function in this context is as a direct precursor for the synthesis of glycogen, the primary storage form of glucose in animals. frontiersin.org
The synthesis of glycogen begins with the conversion of glucose-1-phosphate to uridine diphosphate (B83284) glucose (UDP-glucose). mdpi.com This critical activation step is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase), which combines UTP with glucose-1-phosphate to form UDP-glucose and pyrophosphate. mdpi.comdrugbank.com The newly formed UDP-glucose is the activated glucose donor used by the enzyme glycogen synthase to elongate glycogen chains. frontiersin.orgnih.gov Therefore, the availability of cellular UTP is directly linked to the capacity for glycogen synthesis. rsc.org
In a research context, analogs of UDP-glucose are used to probe the enzymes involved in this pathway. sigmaaldrich.com For example, studies have tested other nucleoside diphosphate glucoses as potential substrates for glycogenin, the protein that primes glycogen synthesis. sigmaaldrich.com It was found that while purine-based nucleotide sugars were not used, other pyrimidine-based ones like CDP-glucose and TDP-glucose could act as substrates, revealing the specificity of the enzyme. sigmaaldrich.com Such analog studies are crucial for understanding the substrate requirements and catalytic mechanisms of the enzymes that govern these essential metabolic pathways. nih.gov
| Enzyme | Substrates | Product | Role in Glycogen Synthesis |
| UDP-glucose pyrophosphorylase (UGPase) | Glucose-1-phosphate, Uridine triphosphate (UTP) | UDP-glucose, Pyrophosphate | Catalyzes the formation of the activated glucose donor required for glycogen synthesis. mdpi.comdrugbank.com |
| Glycogenin | UDP-glucose | Glucosylated glycogenin (primer) | Initiates glycogen synthesis by creating a short glucose chain on itself. nih.govsigmaaldrich.com |
| Glycogen Synthase | UDP-glucose, Glycogen(n) | Glycogen(n+1), UDP | Elongates the glycogen chain by adding glucose units from UDP-glucose. frontiersin.orgnih.gov |
Structural Activity Relationship Sar Studies of Uridine Triphosphate Analogs
Impact of Phosphate (B84403) Chain Modifications on Biological Activity
Modifications to the triphosphate chain of UTP are primarily aimed at increasing the metabolic stability of the analogs against ectonucleotidases, which are enzymes that hydrolyze the phosphate bonds. These modifications can also significantly influence the potency and selectivity of the analogs for different P2Y receptor subtypes.
Alterations to the terminal (γ) phosphate group of UTP can impact its interaction with the binding pockets of P2Y receptors. While specific data on the γ-ethyl group is not extensively detailed in the provided context, the general principle involves replacing one of the non-bridging oxygen atoms with a bulkier or chemically different group. Such substitutions are intended to confer resistance to enzymatic degradation and to probe the steric and electronic requirements of the receptor's phosphate-binding region. The introduction of a bulky substituent at the Pγ position can prevent the incorporation of the nucleotide into RNA, which is a desirable feature for therapeutic agents.
To enhance metabolic stability, the oxygen atom bridging the β and γ phosphates can be replaced with a dihalomethylene group (-CF2- or -CCl2-). These β,γ-dihalomethylene-UTP derivatives have shown significant resistance to enzymatic hydrolysis. The potency and selectivity of these analogs are highly dependent on the specific halogen and the receptor subtype. For instance, β,γ-difluoro- and β,γ-dichloro-methylene-UTP derivatives are much better tolerated by P2Y2 receptors, and in some cases by P2Y6 receptors, than by P2Y4 receptors. researchgate.net Combining a 4-thio modification on the uracil (B121893) base with a β,γ-difluoromethylene bridge resulted in a potent P2Y2 agonist with over 50-fold selectivity. researchgate.net
| Compound | Modification | Target Receptor | Activity (EC50) | Selectivity |
|---|---|---|---|---|
| β,γ-Difluoromethylene-UTP | β,γ-CF2 bridge | P2Y2 | - | Better tolerated than at P2Y4 |
| β,γ-Dichloromethylene-UTP | β,γ-CCl2 bridge | P2Y2, P2Y6 | - | Better tolerated than at P2Y4 |
| 4-Thio-β,γ-difluoromethylene-UTP | 4-Thio uracil + β,γ-CF2 bridge | P2Y2 | 0.134 µM | >50-fold vs. P2Y4 and P2Y6 |
Influence of Nucleobase Modifications on Molecular Interactions and Potency
Modifications to the uracil nucleobase are crucial for determining the selectivity and potency of UTP analogs. The functional groups on the pyrimidine (B1678525) ring are key interaction points with amino acid residues in the receptor binding pocket.
The 5-position of the uracil ring is a common site for modification. Introducing different substituents at this position can significantly alter the analog's biological activity.
5-Ethynyl-UTP (5-EUTP) : This analog contains an ethynyl (B1212043) group at the 5-position, which can be used for post-transcriptional labeling of RNA through click chemistry. oup.com RNA polymerases can efficiently incorporate 5-EUTP into RNA, allowing for the attachment of fluorescent probes or other molecules. oup.com
5-Amino- and 5-Mercapto-UTP Analogs : UTP derivatives with amino or mercapto groups at the 5-position have been synthesized to expand the functional diversity of RNA. For example, 5-(3-aminopropyl)uridine 5'-triphosphate and 5-(2-mercaptoethyl)uridine 5'-triphosphate have been shown to be substrates for T7 RNA polymerase, enabling the generation of functionally modified RNA transcripts.
Modifications at the N3 and N4 positions of the pyrimidine ring can profoundly impact receptor selectivity.
N3-Phenacyl-UDP : The introduction of a phenacyl group at the N3 position of UDP resulted in a potent and selective agonist for the P2Y6 receptor.
N4-Alkoxy-CTP Analogs : While technically cytidine triphosphate (CTP) analogs, these compounds are structurally related to UTP and provide insight into the role of the 4-position. N4-alkoxy substitutions on CTP have been shown to enhance potency at the P2Y4 receptor. For instance, N4-(phenylpropoxy)-CTP was found to be a potent P2Y4 receptor agonist with 28-fold selectivity over the P2Y2 receptor.
| Compound | Modification | Target Receptor | Activity (EC50) | Selectivity |
|---|---|---|---|---|
| N3-Phenacyl-β,γ-dichloromethylene-UTP | N3-Phenacyl + β,γ-CCl2 bridge | P2Y6 | 0.142 µM | 50-fold vs. P2Y4, 6-fold vs. P2Y2 |
| N4-(Phenylpropoxy)-CTP | N4-Phenylpropoxy | P2Y4 | 23 nM | 28-fold vs. P2Y2, 32-fold vs. P2Y6 |
| N4-(Phenylethoxy)-CTP | N4-Phenylethoxy | P2Y4 | 73 nM | 16-fold vs. P2Y2, 17-fold vs. P2Y6 |
Role of Ribose Moiety Conformation and Substitutions
The ribose sugar of UTP is not merely a scaffold but plays an active role in receptor binding and activation. Both the conformation of the ribose ring and substitutions at its hydroxyl groups are critical determinants of biological activity.
The conformation of the ribose moiety, described as North (N) or South (S) based on the pucker of the five-membered ring, is crucial for ligand recognition. For the P2Y6 receptor, the South (S) conformation of the ribose is preferred for optimal binding. This is supported by the finding that a conformationally-constrained analog with an (S)-methanocarba modification was moderately potent, while the (N)-methanocarba derivative was inactive.
Substitutions at the 2'-position of the ribose can also influence receptor selectivity. For example, 2'-amino-2'-deoxy-UTP showed higher potency for the P2Y2 receptor, whereas 2'-azido-UTP exhibited higher potency for the P2Y4 receptor. In contrast, substitutions of the 2'-hydroxyl group with amino or azido (B1232118) groups greatly reduce potency at the P2Y6 receptor.
2' and 3' Hydroxyl Group Modifications
The hydroxyl groups at the 2' and 3' positions of the ribose sugar are critical for the activity of uridine (B1682114) nucleotide analogs at certain receptors. Research indicates that these groups often participate in essential hydrogen bonding interactions within the receptor's binding pocket.
Modifications to these groups have demonstrated their significance in receptor recognition. For instance, in studies on the human P2Y6 receptor, the removal of either the 2'- or 3'-hydroxyl group from uridine diphosphate (B83284) (UDP) resulted in a more than 100-fold decrease in potency nih.gov. Further substitutions at the 2'-position also have a substantial impact. The replacement of the 2'-hydroxyl group with an azido or an amino group has been shown to significantly diminish the compound's potency at the P2Y6 receptor nih.gov.
Molecular modeling of the P2Y2 receptor provides a structural basis for these observations. It has been shown that both the 2'- and 3'-hydroxyl groups of UTP analogs can form hydrogen bonds with amino acid residues in the receptor binding site nih.gov. Specifically, the 2'-hydroxyl group can interact with residues like Y5.38, while the 3'-hydroxyl can engage with the backbone of V4.60 nih.gov. These interactions help to properly orient the ligand within the binding pocket, and their disruption through modification or removal leads to a marked loss of activity.
The following table summarizes the impact of modifications at the 2' and 3' positions on the activity of uridine nucleotide analogs at the P2Y6 receptor.
| Modification | Position | Effect on Potency |
| Removal of Hydroxyl Group | 2' | >100-fold decrease nih.gov |
| Removal of Hydroxyl Group | 3' | >100-fold decrease nih.gov |
| Substitution with Azido Group | 2' | Greatly reduced nih.gov |
| Substitution with Amino Group | 2' | Greatly reduced nih.gov |
Conformational Constraints and Their Impact on Receptor Recognition
The flexibility of the ribose ring in UTP allows it to adopt various conformations, typically described as North (N) or South (S) puckers. Constraining the ribose into a specific conformation through chemical modification is a powerful strategy to probe the receptor-preferred binding mode. These studies have revealed that different P2Y receptor subtypes have distinct preferences for the sugar conformation of their ligands.
For the P2Y2 receptor, the North (N) conformation is favored. This was demonstrated using conformationally constrained methanocarba analogs. (N)-methanocarba-UTP, which locks the ribose in an (N) pucker, was found to be equipotent to the flexible, natural UTP nih.gov. In contrast, the (S)-methanocarba analog was significantly less active, confirming the receptor's preference nih.gov.
Conversely, the P2Y6 receptor shows a preference for the South (S) conformation. Studies with methanocarba derivatives of UDP showed that the (S)-methanocarba analog was moderately potent in activating the receptor, whereas the (N)-methanocarba derivative was inactive nih.gov. This highlights a key difference in the topology of the binding pockets between P2Y receptor subtypes.
The impact of these conformational constraints on receptor activity is summarized in the table below.
| Receptor | Preferred Conformation | Active Constrained Analog | Inactive/Weak Constrained Analog |
| P2Y2 | North (N) | (N)-methanocarba-UTP nih.gov | (S)-methanocarba-ATP nih.gov |
| P2Y6 | South (S) | (S)-methanocarba-UDP nih.gov | (N)-methanocarba-UDP nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Uridine Analog Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. libretexts.orgwikipedia.org QSAR models translate physicochemical properties and structural features of molecules into numerical descriptors, which are then correlated with activity using statistical methods. wikipedia.org This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the molecular features that enhance or diminish biological effects. wikipedia.orgnih.gov
In the study of uridine analogs, QSAR has been applied to understand the structural requirements for specific biological activities, such as antiviral properties. For example, a QSAR analysis was performed on a series of 5-ethyluridine (B1619342) derivatives to model their inhibitory activity against the herpes simplex virus thymidine (B127349) kinase (HSV-TK) nih.gov.
A common approach in QSAR is 3D-QSAR, which considers the three-dimensional properties of molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these 3D-QSAR models. mdpi.com These analyses calculate steric, electrostatic, and other fields around a set of aligned molecules and correlate these fields with their biological activities. mdpi.com
A typical 3D-QSAR study involves several key statistical parameters to evaluate the quality and predictive power of the resulting model:
q² (cross-validated correlation coefficient): This parameter measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model.
r² (non-cross-validated correlation coefficient): This indicates how well the model fits the training set data. Values closer to 1.0 suggest a better fit.
SEE (Standard Error of Estimate): This represents the standard deviation of the residuals, indicating the precision of the predictions.
F value (F-test value): This statistical parameter assesses the significance of the model.
r²_pred (predictive r² for the test set): This measures the model's ability to predict the activity of an external set of compounds not used in model generation.
The table below shows an example of statistical results from a 3D-QSAR (CoMFA) model developed for a series of bioactive compounds, illustrating the type of data generated in such an analysis.
| Statistical Parameter | Value | Description |
| q² | 0.818 | Indicates good internal predictive ability mdpi.com. |
| r² | 0.917 | Shows a strong correlation for the training set data mdpi.com. |
| SEE | 8.142 | Standard Error of Estimate mdpi.com. |
| F | 114.235 | Fisher test value, indicating statistical significance mdpi.com. |
| r²_pred | 0.794 | Demonstrates good predictive power on an external test set mdpi.com. |
The contour maps generated from CoMFA and CoMSIA analyses can guide further drug design by highlighting regions where specific properties (e.g., bulky groups, positive or negative charges) are predicted to increase or decrease activity mdpi.com. This information is invaluable for the rational design and optimization of new, more potent uridine analogs.
Advanced Analytical Methodologies for Research on Ethyl Uridine Triphosphate and Analogs
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic methods are fundamental to the purification and analysis of EUTP and related compounds, ensuring that preparations are free from contaminants and starting materials.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides. researchgate.net Reversed-phase ion-pair HPLC, in particular, has proven effective for the direct and simultaneous determination of various ribonucleoside and deoxyribonucleoside triphosphates from cell extracts. researchgate.net This method allows for high-resolution separation of compounds like CTP, dCTP, UTP, GTP, dTTP, dGTP, ATP, and dATP. researchgate.net The separation is typically performed on a C18 column with UV detection at 254 nm. researchgate.net The mobile phase often consists of a gradient elution program to achieve optimal separation. researchgate.net
For the analysis of uridine (B1682114) and its phosphorylated forms, including uridine 5'-triphosphate, mixed-mode chromatography combining reversed-phase and anion-exchange mechanisms can be employed. helixchrom.com This approach allows for the separation of uridine, uridine 5'-monophosphate, uridine 5'-diphosphate, and uridine 5'-triphosphate using a mobile phase containing acetonitrile, water, and an ammonium (B1175870) formate buffer, with detection at 275 nm. helixchrom.com
| Parameter | Value | Reference |
| Column Type | Symmetry C18, 3.5 µm (150x4.6 mm) | researchgate.net |
| Mobile Phase | Stepwise gradient elution | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
Anion-exchange chromatography is a powerful technique for the purification of nucleotides based on their negative charge. nih.govdupont.com This method is particularly well-suited for separating mono-, di-, and triphosphate forms of nucleotides. dupont.com For instance, a quaternary amine anion exchange resin can be used to cleanly separate the different phosphorylation states of adenosine (B11128), cytidine, and uridine nucleotides. dupont.com The elution is typically achieved using a salt buffer gradient, where molecules with lower charge elute earlier. dupont.com
A generic anion-exchange chromatography method using a Tosoh TSKgel SuperQ-5PW resin with an aqueous ammonium bicarbonate-based eluent has been developed for the separation and purification of over 20 nucleotides. nih.gov This method is scalable and environmentally friendly. nih.gov The purification of modified triphosphates, such as azide-modified uridine triphosphate, can also be effectively achieved using anion-exchange chromatography. researchgate.net
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of EUTP and its analogs.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of nucleotides in complex biological matrices. nih.govnih.gov An LC-MS/MS method has been developed for the simultaneous quantification of nine nucleotides, including UTP, in cell and plasma samples. nih.gov This technique can achieve lower limits of quantification compared to other methods and allows for the analysis of all target nucleotides in a single injection. nih.gov Another HPLC-MS/MS method enables the direct separation and simultaneous quantification of intracellular deoxynucleoside triphosphates (dNTPs) and nucleoside triphosphates (NTPs), including UTP. nih.gov In this method, the precursor ions of the nucleotides are fragmented, and specific product ions are monitored for quantification. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for the analysis of nucleosides and nucleotides. nih.govacs.org While often used for larger molecules, MALDI-TOF MS, in combination with semi-preparative HPLC, can be employed for the structural elucidation of known and unknown nucleosides from biological samples like urine. nih.govacs.org This approach provides high mass accuracy, which is crucial for identifying unknown compounds. nih.gov
| Technique | Application | Key Features | Reference |
| LC-MS/MS | Simultaneous quantification of multiple nucleotides in biological samples. | High selectivity and sensitivity; low limits of quantification. | nih.govnih.gov |
| MALDI-TOF MS | Structural elucidation of nucleosides. | High mass accuracy; useful for identifying unknown compounds. | nih.govacs.org |
UV/Vis spectroscopy is a fundamental technique for the detection and quantification of nucleic acids and their components. RNA, DNA, and nucleotides exhibit a characteristic absorbance peak at 260 nm. rna-seqblog.com This property is widely used in conjunction with chromatographic techniques like HPLC for the quantification of separated nucleotides. researchgate.netdupont.com The amount of light absorbed at 260 nm is directly proportional to the concentration of the nucleotide, as described by the Beer-Lambert Law. rna-seqblog.com
The ratio of absorbance at 260 nm to 280 nm (A260/A280) is commonly used to assess the purity of nucleic acid samples, with a ratio of approximately 2.0 generally accepted as "pure" for RNA. rna-seqblog.com This is due to the higher 260/280 absorbance ratio of uracil (B121893) compared to thymine. rna-seqblog.com
Biochemical Assays for Functional Evaluation
Biochemical assays are critical for understanding the functional implications of incorporating ethyl uridine triphosphate and its analogs into nucleic acids. These assays primarily focus on the ability of RNA polymerases to utilize these modified nucleotides as substrates for transcription.
The enzymatic incorporation of various modified uridine triphosphate analogs has been studied using different RNA polymerases. For instance, the utilization of 5-substituted UTPs, including the ethyl derivative, by DNA-dependent RNA polymerases I and II has been investigated. nih.gov Such studies often involve in vitro transcription reactions where the modified UTP analog replaces the natural UTP. The efficiency of incorporation can then be assessed by analyzing the resulting RNA transcripts. nih.govoup.com
T7 RNA polymerase is frequently used to evaluate the incorporation of modified UTPs into RNA oligonucleotides. oup.comnih.govnih.gov The efficiency of incorporation of different analogs can vary. For example, 5-(3-aminopropyl)uridine 5′-triphosphate was found to be a more effective substrate for T7 RNA polymerase than 5-(2-mercaptoethyl)uridine 5′-triphosphate. oup.com Similarly, studies with emissive pyrimidine (B1678525) analogues have shown that while they can be incorporated, the yields of the transcripts may vary compared to those obtained with only native triphosphates. nih.gov The position of the modification on the uracil base can also influence the efficiency of incorporation by T7 RNA polymerase. nih.gov
These functional evaluations are essential for determining the utility of EUTP and its analogs as probes for studying RNA synthesis, structure, and function. nih.govjenabioscience.com
Enzyme Activity Assays (e.g., RNA Polymerase Transcription Assays)
Enzyme activity assays are fundamental in biochemical research for characterizing the interaction between a substrate, such as a nucleotide analog, and an enzyme. For UTP analogs, RNA polymerase transcription assays are particularly crucial. These assays determine whether the analog can be recognized and incorporated into a growing RNA strand by an RNA polymerase, such as T7 RNA polymerase.
The core principle of an in vitro transcription assay involves providing the RNA polymerase with a DNA template, a mixture of the four standard nucleoside triphosphates (ATP, GTP, CTP), and the UTP analog in place of or in competition with natural UTP. The efficiency of the analog as a substrate is then quantified. This can be measured by analyzing the yield of the resulting RNA transcript, its length, and the fidelity of incorporation. Techniques like gel electrophoresis, high-performance liquid chromatography (HPLC), and methods utilizing fluorescent or radiolabeled nucleotides are employed to analyze the products.
Key parameters derived from these assays include the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaction rate is half of the maximum, and the maximum velocity (Vmax), representing the maximum rate of the reaction. Comparing these kinetic parameters for a UTP analog to those of the natural substrate, UTP, provides a quantitative measure of its suitability as an enzyme substrate.
Research on various 5-substituted UTP analogs has shown that RNA polymerases can tolerate a range of modifications at this position of the uracil base. The efficiency of incorporation, however, is highly dependent on the nature of the substituent group.
| UTP Analog | Enzyme | Key Findings |
| 5-azido-UTP | E. coli RNA Polymerase | Acts as a substrate for the polymerase with a Km value of approximately 80 µM. nih.gov |
| 5-(3-aminopropyl)uridine triphosphate | T7 RNA Polymerase | Functions as a substrate with an incorporation efficiency of 43% compared to native UTP. nih.gov |
| 5-(2-mercaptoethyl)uridine triphosphate | T7 RNA Polymerase | Functions as a substrate with an incorporation efficiency of 29% compared to native UTP. nih.gov |
| 5-ethynyluridine (B57126) triphosphate (5-EUTP) | RNA Polymerases | Efficiently incorporated into RNA, enabling post-transcriptional labeling via click chemistry. |
Receptor Binding and Activation Assays
Receptor binding and activation assays are critical for determining how UTP analogs interact with cell surface receptors, particularly the P2Y family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides. tocris.com These assays reveal the affinity of an analog for a specific receptor and its ability to trigger a downstream cellular response.
Receptor Binding Assays are typically competitive assays used to determine the binding affinity (often expressed as the inhibition constant, Ki) of a test compound. In this setup, a radiolabeled or fluorescently tagged known ligand for the receptor is incubated with cells or membranes expressing the receptor of interest. The unlabeled UTP analog is then added at increasing concentrations, and its ability to displace the labeled ligand is measured. A high affinity is indicated by a low Ki value, meaning a lower concentration of the analog is needed to displace the known ligand.
Receptor Activation Assays measure the functional consequence of the analog binding to the receptor. For P2Y receptors, which are often coupled to Gq proteins, activation leads to the stimulation of phospholipase C (PLC). patsnap.comresearchgate.net This results in the production of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores. patsnap.comresearchgate.net Therefore, a common activation assay involves monitoring changes in intracellular Ca2+ concentration using calcium-sensitive fluorescent dyes. The potency of an analog as an agonist is determined by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response. A lower EC50 value signifies higher potency.
Studies on UTP analogs at the human P2Y2 receptor, which is activated by both UTP and ATP, have provided valuable structure-activity relationship (SAR) data. nih.gov Modifications at the 5-position of the uracil ring have been shown to influence the potency of these compounds.
| UTP Analog | Receptor | Potency (EC50 in µM) |
| Uridine triphosphate (UTP) | P2Y2 | 0.049 nih.gov |
| 5-methyl-UTP | P2Y2 | 0.48 nih.gov |
| 5-bromo-UTP | P2Y2 | 0.75 nih.gov |
| 5-iodo-UTP | P2Y2 | 0.83 nih.gov |
| 5-azido-UTP | P2Y2 | 1.8 nih.gov |
| 5-amino-UTP | P2Y2 | 5.6 nih.gov |
Metabolic Integration and Cellular Processing of Ethyl Uridine Triphosphate Analogs in Research Models
Cellular Uptake Mechanisms of Uridine (B1682114) Analogs in In Vitro Systems
The entry of uridine analogs, such as 5-ethyluridine (B1619342) and the closely related 5-ethynyluridine (B57126) (EU), into cells is a critical first step for their biological activity. This process is predominantly mediated by specialized membrane proteins known as nucleoside transporters. lumiprobe.com These transporters are broadly categorized into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govcapes.gov.br
Human cells express several of these transporters, including hENT1 and hENT2, which facilitate the bidirectional movement of nucleosides down their concentration gradient, and sodium-dependent CNTs that actively transport nucleosides into the cell. nih.govcapes.gov.br Uridine itself is a well-established substrate for both ENT1 and ENT2. nih.gov Studies using HeLa cells have shown that both hENT1 and hENT2 are involved in uridine transport. nih.gov The transport kinetics can vary between transporter subtypes; for instance, the affinity (Kt) of ENT1 for uridine is significantly higher (13.8-fold lower Kt) than that of ENT2. nih.gov The maximal transport rate (Jmax) for uridine via ENT2 was observed to be higher than via ENT1. nih.gov
The uptake of various nucleoside analogs can be influenced by these transporters. For example, in HCT116 cells, the uptake of both uridine and the analog decitabine (B1684300) is primarily mediated by ENT1. jst.go.jp The affinity of the transporter for the analog can differ significantly from its natural substrate. The Km value for decitabine uptake in HCT116 cells was found to be approximately 1.09 µM, indicating a much higher affinity compared to uridine in the same cell line (Km = 26.3 µM). jst.go.jp The uptake of these analogs is often temperature-dependent, with markedly lower transport rates at 4°C compared to 37°C. jst.go.jp Furthermore, specific inhibitors like S-(4-nitrobenzyl)-6-thioinosine (NBMPR) can effectively block ENT-mediated transport, confirming the transporter's role. nih.govjst.go.jp
While direct kinetic data for 5-ethyluridine is limited, studies on cerebrocortical synaptosomes have shown inhibition of uridine uptake by various 5-substituted analogs, with the following order of effectiveness: adenosine (B11128) > uridine > 5-bromouridine (B41414) ≈ 5-fluorouridine (B13573) ≈ 5-ethyluridine. elte.hu This suggests that 5-ethyluridine is recognized and transported by cellular nucleoside transport systems.
Table 1: Kinetic Parameters of Uridine Transport by Human Equilibrative Nucleoside Transporters (ENTs)
| Transporter | Cell Line/System | Substrate | Km / Kt (µM) | Vmax / Jmax (pmol/mg protein/min or pmol·cm⁻²·min⁻¹) | Reference |
|---|---|---|---|---|---|
| hENT1 | HeLa S3 | [³H]Uridine | Not Specified | 23.8 ± 0.9 pmol·cm⁻²·min⁻¹ | nih.gov |
| hENT2 | HeLa S3 | [³H]Uridine | Not Specified | 44.9 ± 16.3 pmol·cm⁻²·min⁻¹ | nih.gov |
| ENT1 | HCT116 | [³H]Uridine | 26.3 ± 7.0 | 638 pmol/min/mg protein | jst.go.jp |
| AtENT1 (Yeast) | Yeast | [³H]Uridine | 3900 | 102.37 pmol/mg protein/min | researchgate.net |
Catabolism and Stability of Modified Uridine Triphosphates in Biological Matrices
The stability and breakdown of modified uridine triphosphates and the RNA molecules into which they are incorporated are critical factors influencing their biological persistence and function. Generally, modified nucleoside triphosphates can improve the efficacy of mRNA-based drugs by increasing their stability against enzymatic degradation. baseclick.eu
The primary enzyme responsible for the catabolism of uridine is uridine phosphorylase (UPase), which reversibly converts uridine to uracil (B121893). nih.govdtic.mil The stability of uridine analogs can be influenced by their susceptibility to this and other catabolic enzymes. For instance, modifications at the 5-position of the uracil ring, such as with an ethyl group, can affect how the molecule is processed by catabolic pathways.
Once incorporated into RNA, the stability of the entire polymer can be altered. Modifications such as pseudouridine (B1679824) incorporation have been shown to enhance the biological stability of mRNA. nih.gov This increased stability is thought to be due to factors like improved base stacking, which can make the RNA more resistant to hydrolysis by cellular phosphodiesterases. nih.gov The introduction of modified nucleotides can also make synthetic mRNA less susceptible to degradation, contributing to more efficient translation and higher protein output. nih.gov
Influence on Endogenous Nucleotide Pools and Cellular Homeostasis in Experimental Systems
When a uridine analog is taken up and phosphorylated, it competes with endogenous uridine for the same enzymatic machinery. cambridge.org This competition can lead to a decrease in the phosphorylation of natural uridine, potentially lowering the intracellular concentrations of UTP and CTP. elte.hu For example, in HIV-infected patients treated with thymidine (B127349) analogs, a state of pyrimidine (B1678525) depletion has been hypothesized, which could be mitigated by uridine supplementation. plos.org
Furthermore, the presence of analog triphosphates can directly affect the enzymes of the pyrimidine pathway. UTP and CTP are known feedback inhibitors of uridine kinase, the enzyme that initiates the salvage pathway. elte.hunih.gov If an analog triphosphate mimics this inhibitory function, it could further suppress the production of natural pyrimidine nucleotides.
Uridine homeostasis is intrinsically linked to the cell's energy status and lipid metabolism. nih.govresearchgate.net A decrease in cellular ATP levels can lead to reduced phosphorylation of UDP to UTP, causing an accumulation of UDP and UMP, which in turn accelerates the degradation of uracil nucleotides to uridine. researchgate.netnih.gov Supplementation with uridine has been shown to alter the liver's NAD+/NADH and NADP+/NADPH ratios and affect the acetylation profile of metabolic enzymes, thereby influencing processes like fatty acid β-oxidation. nih.gov The introduction of an ethyl uridine analog could similarly impact these fundamental homeostatic mechanisms, with consequences for cellular energy, metabolism, and function. nih.govnih.gov For instance, the use of 5-ethynyluridine (EU) for labeling nascent RNA has been reported to have previously unappreciated consequences, including the induction of nuclear RNA accumulation and changes in alternative splicing, suggesting it can impede RNA processing and export.
Emerging Research Frontiers and Future Directions for Ethyl Uridine Triphosphate and Analogs
The field of RNA biology is rapidly advancing, driven by the development of sophisticated chemical tools that enable precise investigation and manipulation of RNA molecules. Analogs of nucleoside triphosphates, including derivatives of ethyl uridine (B1682114) triphosphate, are at the forefront of this revolution. These molecules serve as versatile building blocks for creating next-generation molecular probes, exploring novel therapeutic targets, and integrating with cutting-edge screening technologies. This article explores the emerging research frontiers and future directions for these powerful chemical compounds.
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